

Enterobactin: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enterobactin*

Cat. No.: *B3431302*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical properties and stability of **enterobactin**, the most potent siderophore known. Produced by Gram-negative bacteria like *Escherichia coli*, **enterobactin** plays a critical role in bacterial survival by scavenging ferric iron (Fe^{3+}) from the host environment.[1][2] Its extraordinary affinity for iron, coupled with its unique structural and chemical characteristics, makes it a subject of intense interest in microbiology, medicine, and drug development.

Core Chemical Properties

Enterobactin is a cyclic trilactone composed of three 2,3-dihydroxybenzoyl-L-serine (DHBS) units.[1][3] This structure creates a hexadentate ligand, with the six hydroxyl groups of the three catechol moieties coordinating a single ferric ion with unparalleled affinity.[4][5] It is this arrangement that underpins its function as a highly efficient iron chelator, capable of sequestering iron even from host proteins like transferrin and lactoferrin.[2]

Quantitative Physicochemical Data

The fundamental properties of **enterobactin** are summarized below.

Property	Value
Molecular Formula	C ₃₀ H ₂₇ N ₃ O ₁₅ [6]
Molecular Weight	669.55 g/mol [6]
CAS Number	28384-96-5[6]
Appearance	Solid[7]
Solubility	Slightly soluble in acetonitrile (0.1-1 mg/ml)[7]
Storage Temperature	-20°C[7]

Thermodynamic Properties

Enterobactin's function is defined by its thermodynamic stability and redox properties when complexed with iron. It possesses the highest known binding affinity for ferric iron among all siderophores.[1][8]

Parameter	Value	Conditions
Fe ³⁺ Formation Constant (K)	10 ⁵² M ⁻¹	Standard state (25 °C, 100 kPa)[1]
pFe	34.3	-
Reduction Potential (Fe ³⁺ /Fe ²⁺ -Ent)	-0.57 V	vs NHE at pH 6.0[1]
-0.79 V	vs NHE at pH 7.4[1]	For the Gallium(III)-Enterobactin complex, determined by ¹ H NMR[4]
-0.99 V	vs NHE at pH > 10.4[1]	
Protonation Constants (log K)	pK _{a1} = 5.05, pK _{a2} = 4.19, pK _{a3} = 2.93	

Stability and Degradation

The stability of **enterobactin** and its ferric complex is highly dependent on environmental conditions, particularly pH. While the ferric-**enterobactin** complex is thermodynamically robust, its kinetic lability and susceptibility to hydrolysis are key to its biological function, allowing for iron release within the bacterial cell.[9]

pH-Dependent Stability and Hydrolysis

The ester bonds forming the central trilactone scaffold of **enterobactin** are susceptible to hydrolysis. This degradation is crucial for intracellular iron release.[4] At neutral pH, the ferric-**enterobactin** complex is stable. However, under acidic conditions, protonation of the complex makes iron release via reduction more favorable.[4] Furthermore, hydrolysis of the trilactone backbone is favored at mildly acidic pH, which can occur within host endosomes or the bacterial cytoplasm.[5] This process yields three linear 2,3-dihydroxybenzoyl-L-serine units, significantly reducing the molecule's affinity for iron.[1]

Enzymatic Degradation

In *E. coli*, the primary mechanism for iron release from the ferric-**enterobactin** complex is through enzymatic hydrolysis catalyzed by the Ferric **Enterobactin** Esterase (Fes).[4][8] This enzyme specifically cleaves the three ester bonds of the trilactone backbone, dismantling the chelate and releasing the iron ion.[1][10] The Fes enzyme is significantly more efficient at hydrolyzing the iron-bound form (Fe-Ent) than the apo-**enterobactin**. [8] This targeted degradation ensures that iron is released only after the complex has been successfully transported into the cytoplasm.

Role in Oxidative Stress

Beyond iron acquisition, **enterobactin** is implicated in the oxidative stress response.[11][12] Once hydrolyzed by Fes inside the cell, the resulting linear catechol moieties can act as potent radical scavengers.[12] Studies have shown that iron-free **enterobactin** exhibits significant, dose-dependent antioxidant activity by scavenging free radicals.[12] This suggests a dual function for **enterobactin**: acquiring essential iron while simultaneously protecting the cell from oxidative damage.[13]

Key Experimental Protocols

Protocol: Quantification of Catechol Siderophores (Arnow Assay)

This colorimetric method is used to estimate the concentration of catechol-type siderophores like **enterobactin** in culture supernatants.[\[12\]](#)[\[14\]](#)

Methodology:

- Grow bacterial strains (e.g., *E. coli*) in M9 minimal medium for approximately 20 hours at 37°C to induce siderophore production.[\[14\]](#)
- Centrifuge the culture and collect the cell-free supernatant by filter sterilization.[\[14\]](#)
- To 1 mL of the supernatant, add the following reagents sequentially:
 - 1 mL of 0.5 N HCl.
 - 1 mL of nitrite-molybdate reagent (10 g/L sodium nitrite and 10 g/L sodium molybdate in water).
 - 1 mL of 1 N NaOH.
 - 1 mL of distilled H₂O.[\[12\]](#)[\[14\]](#)
- Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.
- Quantify the concentration by comparing the absorbance to a standard curve prepared using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).[\[14\]](#)

Protocol: Extraction of Enterobactin from Culture Supernatant

This protocol provides a method for the partial purification of **enterobactin** for subsequent analysis.[\[12\]](#)

Methodology:

- Culture bacteria in an appropriate medium (e.g., M9 medium with supplements) for 20 hours at 37°C to maximize **enterobactin** production.[\[12\]](#)
- Remove bacterial cells via centrifugation to obtain the cell-free supernatant.
- Acidify the supernatant to a pH of 2.0 using a strong acid (e.g., 5 N HCl).[\[12\]](#)
- Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant.
- Mix vigorously using a magnetic stirrer for at least 30 minutes to transfer the **enterobactin** into the organic phase.[\[12\]](#)
- Separate the ethyl acetate layer, which now contains the enriched **enterobactin**, for further analysis or purification steps like RP-HPLC.[\[15\]](#)

Protocol: In Vitro Enzymatic Hydrolysis Assay

This protocol assesses the activity of esterases like Fes on **enterobactin** and its ferric complex.[\[8\]](#)

Methodology:

- Substrate Preparation:
 - Apo-**Enterobactin**: Prepare solutions of **enterobactin** in a suitable buffer (e.g., 75 mM HEPES, pH 7.5).
 - Ferric-**Enterobactin**: Prepare by adding a stoichiometric equivalent of FeCl_3 to the apo-**enterobactin** solution. Confirm complex formation by monitoring the UV-Vis spectrum for the characteristic absorbance shift (apo-form at 320 nm, ferric form at 496 nm).[\[8\]](#)
- Enzyme Reaction:
 - Prepare reaction mixtures containing the substrate (ferric or apo-**enterobactin**) at various concentrations (e.g., 0.125 μM to 16 μM) in the reaction buffer.

- For Fes activity, supplement the buffer with 2 mM DTT and 2 mM MgCl₂ to enhance the hydrolysis rate.[8]
- Initiate the reaction by adding a known concentration of the purified esterase (e.g., 14 nM Fes for Fe-Ent hydrolysis).
- Quenching and Analysis:
 - After a defined incubation time (e.g., 40 seconds for Fes with Fe-Ent), quench the reaction (e.g., by adding acid or an organic solvent).[8]
 - Analyze the reaction products using methods such as RP-HPLC to separate and quantify the remaining substrate and the hydrolyzed products (DHBS triester, diester, and monomer).[15]
- Kinetic Analysis: Determine kinetic parameters (k_{cat}, K_m) by measuring initial reaction rates at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations: Pathways and Processes

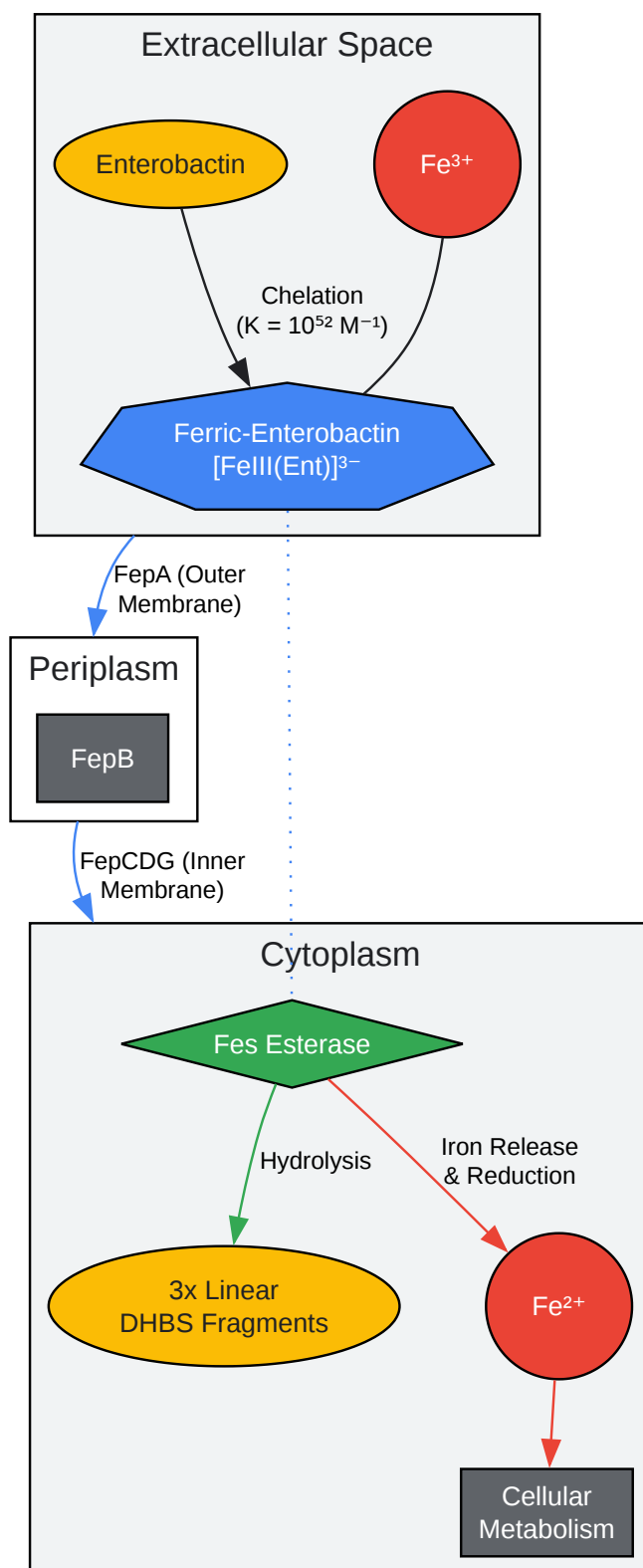
Enterobactin Biosynthesis Pathway



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **enterobactin** in E. coli.

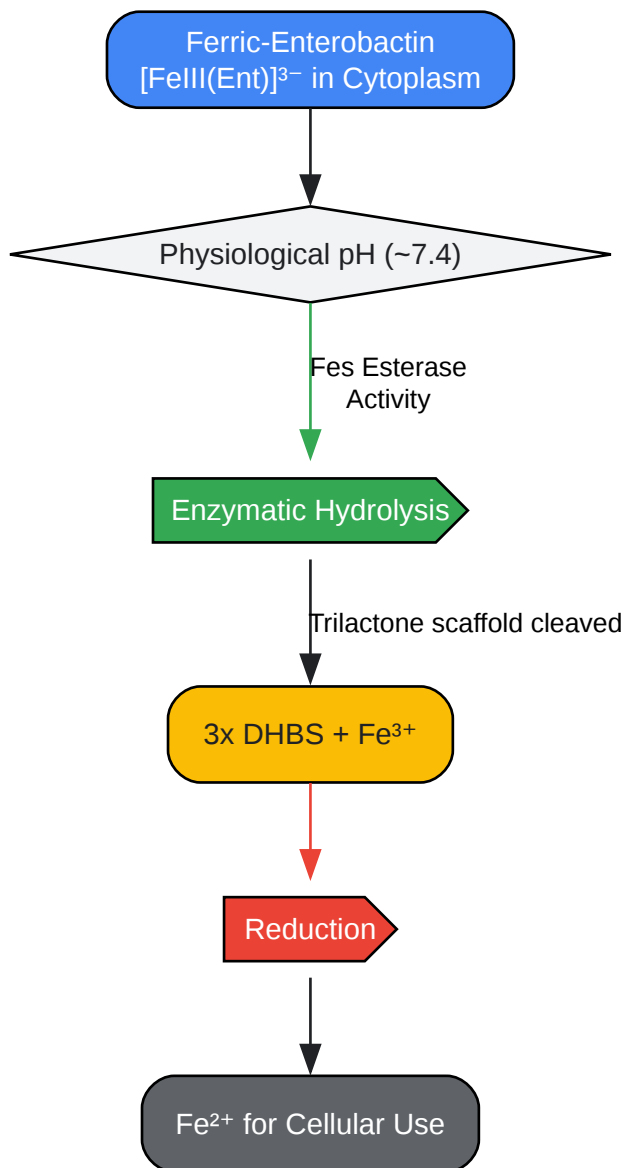
Iron Uptake and Release Mechanism



[Click to download full resolution via product page](#)

Caption: Iron acquisition via **enterobactin** transport and intracellular release.

Logical Flow of Enterobactin Degradation



[Click to download full resolution via product page](#)

Caption: Logical workflow of intracellular ferric-**enterobactin** degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Siderocalin/Enterobactin Interaction: A Link between Mammalian Immunity and Bacterial Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enterobactin | C₃₀H₂₇N₃O₁₅ | CID 34231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enterobactin | 28384-96-5 [chemicalbook.com]
- 8. In Vitro Characterization of Salmochelin and Enterobactin Trilactone Hydrolases IroD, IroE, and Fes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into E. coli and P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Hydrolysis of Trilactone Siderophores: Where Chiral Recognition Occurs in Enterobactin and Bacillibactin Iron Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Less is more: Enterobactin concentration dependency in copper tolerance and toxicity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Enterobactin: A Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3431302#enterobactin-chemical-properties-and-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com